molecular formula C17H16FNO6S B2548142 3-fluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide CAS No. 2034236-20-7

3-fluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2548142
CAS No.: 2034236-20-7
M. Wt: 381.37
InChI Key: SZUSEMOZGOTLQQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO6S and its molecular weight is 381.37. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorinating Reagents

Fluorinated compounds serve as electrophilic fluorinating reagents, enhancing the enantioselectivity of products in synthetic chemistry. For instance, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide has been shown to improve enantioselectivity significantly in catalyzed reactions, demonstrating the utility of fluorinated reagents in synthesizing enantiomerically pure compounds (Yasui et al., 2011).

Building Blocks for Pharmaceutical Research

Fluoronaphthalene derivatives, obtained through reactions involving fluorinated compounds, have been identified as valuable building blocks for pharmaceutical and agricultural research. These compounds can form unique substituent patterns, making them crucial for developing new therapeutic agents (Masson & Schlosser, 2005).

Synthesis of Heterocycles

Fluorinated heterocycles, such as thiophenes, pyrroles, and furans, have been synthesized using fluorinated benzenesulfonamides, demonstrating the role of these compounds in synthesizing structurally diverse heterocycles with potential applications in material science and pharmaceuticals (Dvornikova et al., 2003).

Anticancer and Antiangiogenic Agents

Novel benzenesulfonamide derivatives have shown promising anticancer and antiangiogenic activities, highlighting the therapeutic potential of fluorinated benzenesulfonamides in oncology. These compounds target specific cellular mechanisms, offering avenues for developing new cancer treatments (Romagnoli et al., 2015).

Carbonic Anhydrase Inhibitors

Alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors could have applications in treating conditions like glaucoma, epilepsy, and altitude sickness, showcasing the importance of fluorinated compounds in medicinal chemistry (Blackburn & Türkmen, 2005).

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO6S/c1-23-15-5-4-13(9-14(15)18)26(21,22)19-11-17(20,12-6-8-24-10-12)16-3-2-7-25-16/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUSEMOZGOTLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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